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Compound of Interest

Compound Name: N-benzylpiperidine-4-carboxamide

Cat. No.: B110988 Get Quote

A Comparative Analysis of the Binding Modes of N-benzylpiperidine-4-carboxamide Analogs

This guide provides a comparative analysis of the binding modes of various N-
benzylpiperidine-4-carboxamide analogs, targeting researchers, scientists, and professionals

in drug development. The information is compiled from recent studies to offer insights into the

structure-activity relationships (SAR) and binding interactions of this versatile scaffold with

different biological targets.

Quantitative Data on Binding Affinities
The following table summarizes the inhibitory activities of several N-benzylpiperidine-4-
carboxamide analogs against their respective targets. This data is crucial for understanding

the potency and selectivity of these compounds.
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Compound
ID

Target
R-Group
Modificatio
n

IC50 (µM) Ki (nM) Reference

Analog 1

Acetylcholine

sterase

(AChE)

5,6-

dimethoxy-

8H-

indeno[1,2-

d]thiazol-2-yl

0.41 - [1]

Analog 2

Acetylcholine

sterase

(AChE)

1-methyl-3-

oxo-2-phenyl-

2,3-dihydro-

1H-pyrazol-4-

yl

5.94 - [1]

Analog 3

Monoamine

Oxidase A

(MAO-A)

(S)-1-phenyl-

3,4-

dihydroisoqui

noline-2(1H)-

carboxamide

with specific

N-benzyl

substituents

1.38 (for

compound

2d)

- [2]

Analog 4

Monoamine

Oxidase A

(MAO-A)

(S)-1-phenyl-

3,4-

dihydroisoqui

noline-2(1H)-

carboxamide

with specific

N-benzyl

substituents

2.48 (for

compound 2j)
- [2]

Analog 5 Butyrylcholin

esterase

(BChE)

(S)-1-phenyl-

3,4-

dihydroisoqui

noline-2(1H)-

carboxamide

with meta-

Inhibition rate

of 55% at 100

µM

- [2]
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methoxy

substituent

Analog 6 USP7

N-benzyl

piperidinol

derivative

0.0408 78.3 [3]

Analog 7

Acetylcholine

sterase

(AChE)

1-benzyl-4-[2-

[4-

(benzoylamin

o)phthalimido

]ethyl]piperidi

ne

hydrochloride

0.0012 - [4]

Experimental Protocols
A generalized overview of the experimental methodologies employed in the cited studies is

provided below. For specific details, please refer to the individual publications.

Synthesis of N-benzylpiperidine-4-carboxamide Analogs
A common synthetic route involves the coupling of a substituted N-benzylpiperidine-4-

carboxylic acid with a desired amine or the reaction of 1-benzylpiperidine-4-carbonyl chloride

with an appropriate nucleophile.[5] The reaction progress is typically monitored by thin-layer

chromatography (TLC), and the final products are purified by column chromatography or

recrystallization.[2] Structure confirmation is achieved through spectroscopic methods such as

NMR, IR, and mass spectrometry.[6][7]

In Vitro Enzyme Inhibition Assays
The inhibitory activity of the synthesized compounds against their respective target enzymes is

determined using established in vitro assays.

Cholinesterase Inhibition Assay: The Ellman's method is frequently used to measure

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[2] This

spectrophotometric assay quantifies the activity of the enzyme by measuring the formation of

a colored product.
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Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and

MAO-B is assessed using assays that measure the enzymatic conversion of a substrate,

often detected by fluorescence or luminescence.

USP7 Inhibition Assay: The inhibitory effect on USP7 deubiquitinase activity can be

measured using various methods, including those that monitor the cleavage of a fluorogenic

substrate.[3]

Structural Biology and Computational Modeling
To elucidate the binding modes of these analogs, a combination of structural biology

techniques and computational modeling is employed.

X-ray Crystallography: Single-crystal X-ray diffraction is utilized to determine the three-

dimensional structure of the analogs or their co-crystals with the target protein.[3][7] This

provides precise information about the binding orientation, conformational changes, and key

intermolecular interactions.

Molecular Docking and Dynamics Simulations: Computational docking studies are performed

to predict the binding poses of the analogs within the active site of the target protein.[2][6]

Molecular dynamics simulations can further refine these poses and provide insights into the

stability of the ligand-protein complex over time.[1]

Visualizing the Research Workflow
The following diagram illustrates the typical workflow for a comparative analysis of the binding

modes of N-benzylpiperidine-4-carboxamide analogs.
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Caption: Workflow for Comparative Analysis of Binding Modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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